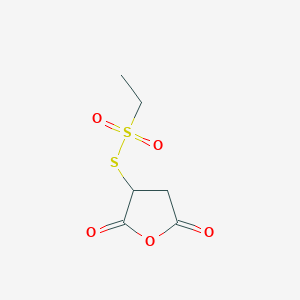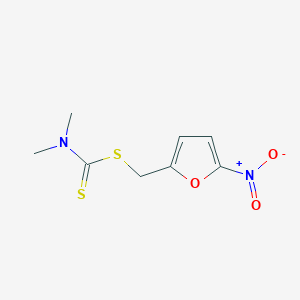![molecular formula C14H18N2O2 B12903106 4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 61190-96-3](/img/structure/B12903106.png)
4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one is an organic compound that features a pyrazolone core substituted with a tert-butylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-keto ester under acidic conditions.
Introduction of the tert-butylphenoxy group: This step involves the reaction of the pyrazolone intermediate with 4-(tert-butyl)phenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazolones.
科学研究应用
4-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as anti-inflammatory or analgesic agents.
Materials Science: The compound can be used in the synthesis of polymers or as a ligand in coordination chemistry.
Biological Studies: It can be used to study enzyme inhibition or as a probe in biochemical assays.
作用机制
The mechanism of action of 4-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylphenoxy group can enhance the compound’s binding affinity to these targets, while the pyrazolone core can participate in hydrogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenoxy group but lacks the pyrazolone core.
1-Phenyl-3-methyl-5-pyrazolone: Contains the pyrazolone core but lacks the tert-butylphenoxy group.
Uniqueness
4-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one is unique due to the combination of the tert-butylphenoxy group and the pyrazolone core, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
61190-96-3 |
|---|---|
分子式 |
C14H18N2O2 |
分子量 |
246.30 g/mol |
IUPAC 名称 |
4-[(4-tert-butylphenoxy)methyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)11-4-6-12(7-5-11)18-9-10-8-15-16-13(10)17/h4-8H,9H2,1-3H3,(H2,15,16,17) |
InChI 键 |
NXBYBKCKZBPFQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CNNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


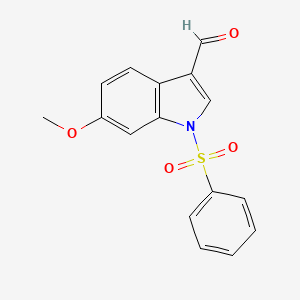
![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
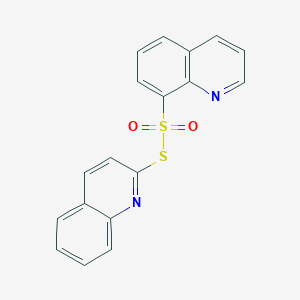
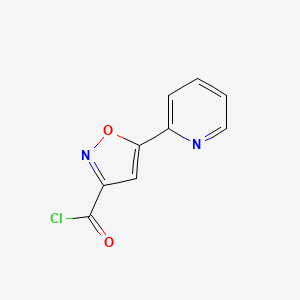
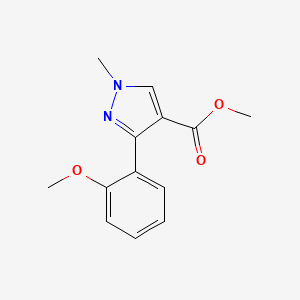
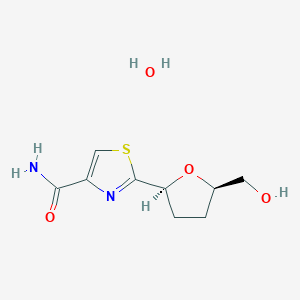

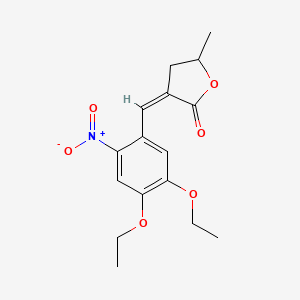
![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
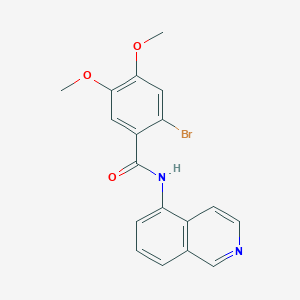
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
